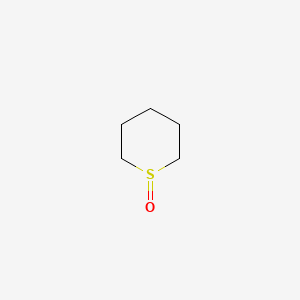

Thiane 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiane 1-oxide is a useful research compound. Its molecular formula is C5H10OS and its molecular weight is 118.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiane 1-oxide has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural similarity to other biologically active compounds allows it to serve as a scaffold for drug design.

Antimicrobial Activity

Research indicates that thiane derivatives exhibit antimicrobial properties. A comparative study on thiane derivatives demonstrated that modifications to the thiane ring can enhance their efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Anticancer Properties

This compound has been investigated for its anticancer potential. A study highlighted the compound's ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This property is particularly valuable in designing targeted cancer therapies .

Material Science

The unique properties of this compound make it suitable for various applications in material science.

Polymer Chemistry

This compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices enhances thermal stability and mechanical strength. Recent studies have focused on synthesizing copolymers with improved properties for use in coatings and adhesives .

Catalysis

This compound has been explored as a catalyst in organic reactions, particularly in oxidation processes. Its ability to facilitate electron transfer makes it an effective catalyst for various synthetic transformations, including the oxidation of alcohols to carbonyl compounds .

Environmental Applications

This compound's reactivity also positions it as a candidate for environmental applications.

Environmental Remediation

Studies have investigated the use of this compound in the degradation of pollutants. Its ability to react with various organic compounds suggests potential use in remediation technologies aimed at detoxifying contaminated environments .

Green Chemistry

The incorporation of this compound into green chemistry practices has been proposed due to its role as a sustainable reagent in organic synthesis, minimizing waste and energy consumption during chemical processes .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against multiple strains |

| Anticancer Properties | Induces apoptosis via ROS | |

| Material Science | Polymer Chemistry | Enhances thermal stability |

| Catalysis | Effective for alcohol oxidation | |

| Environmental Applications | Environmental Remediation | Degrades pollutants |

| Green Chemistry | Sustainable reagent |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] investigated the antimicrobial efficacy of various thiane derivatives, revealing that specific substitutions on the thiane ring significantly enhanced activity against Gram-positive bacteria.

Case Study 2: Polymer Synthesis

In a collaborative effort between institutions, this compound was synthesized and incorporated into polycarbonate matrices. The resulting materials exhibited improved mechanical properties compared to traditional polymers, indicating its potential for industrial applications .

Análisis De Reacciones Químicas

Substitution Reactions via α-Sulfinyl Carbanions

Thiane 1-oxide undergoes deprotonation to form α-sulfinyl carbanions, enabling stereoselective substitutions:

-

Alkylation/Arylation : Reactions with methyl iodide (MeI) or benzyl bromide (BnBr) yield products with substituents trans to the sulfoxide oxygen (e.g., 3–5 ) due to equatorial attack on the chair-conformed thiane oxide .

-

Silylation : Treatment with Me₃SiCl produces silylated derivatives with retained stereochemistry .

-

Acylation : Unlike alkylation, acylation results in cis-substituted products due to conformational inversion of the thiane oxide ring (supported by X-ray crystallography) .

| Reaction Type | Reagent | Product Stereochemistry | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | MeI, BnBr | trans to sulfoxide | 60-85 | |

| Acylation | RCOCl | cis to sulfoxide | 70-90 | |

| Silylation | Me₃SiCl | trans to sulfoxide | 75-94 |

Oxidation and Functionalization

This compound can be further oxidized or functionalized at sulfur:

-

Sulfone Formation : Oxidation with KMnO₄ converts the sulfoxide to a sulfone (thiane 1,1-dioxide) .

-

Epoxidation : Ring-opening oxidation with ozone or peroxides generates epoxides, useful in stereoselective synthesis .

| Substrate | Oxidizing Agent | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| This compound | KMnO₄ | Thiane 1,1-dioxide | 86-94 | CH₂Cl₂/H₂O, r.t. | |

| This compound | O₃ | Epoxide derivatives | 47-69 | -40°C to r.t., CH₂Cl₂ |

Conformational Dynamics and Equilibration

The chair conformation of this compound dictates reactivity:

-

4-Substituted Derivatives : Equilibration studies show that substituents (e.g., methyl, tert-butyl) influence axial/equatorial preferences. For example, 4-methyl-thiane 1-oxide favors the equatorial conformation due to steric effects .

-

Computational Insights : Density functional theory (DFT) calculations confirm that sulfinyl oxygen stabilizes chair conformations and predicts transition states for substitution reactions .

Ring-Opening and Desulfinylation

This compound serves as a template for complex molecule synthesis:

-

Desulfinylation : Treatment with reducing agents (e.g., LiAlH₄) removes the sulfoxide group, yielding thiacyclohexane .

-

Ring-Opening : Acidic or oxidative conditions cleave the thiane ring to form diols or ketones .

Key Research Findings

-

Stereocomplementary Reactivity : Acylation vs. alkylation pathways exploit ring conformation changes for divergent product stereochemistry .

-

Low-Yield Axial Sulfoxides : Oxidation with tert-butyl hypochlorite produces axial sulfoxides (e.g., 3 , 11 ) in ≤18% yield, highlighting synthetic challenges .

Propiedades

Número CAS |

4988-34-5 |

|---|---|

Fórmula molecular |

C5H10OS |

Peso molecular |

118.2 g/mol |

Nombre IUPAC |

thiane 1-oxide |

InChI |

InChI=1S/C5H10OS/c6-7-4-2-1-3-5-7/h1-5H2 |

Clave InChI |

NNLBRYQGMOYARS-UHFFFAOYSA-N |

SMILES |

C1CCS(=O)CC1 |

SMILES canónico |

C1CCS(=O)CC1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.